
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, also known as KMDOH, is a compound with a chemical formula of C10H17KO2 . It is an important reagent in organic synthesis, with a variety of applications in research and industry.
Molecular Structure Analysis
The molecular formula of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is C11H19KO2 . The related compound, 2,2,6,6-Tetramethyl-3,5-heptanedione, has a linear formula of (CH3)3CCOCH2COC(CH3)3 .Chemical Reactions Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It acts as an air-stable ligand for metal catalysts and serves as a substrate for heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione include a boiling point of 72-73 °C/6 mmHg, a density of 0.883 g/mL at 25 °C, and a refractive index n20/D of 1.459 (lit.) .Applications De Recherche Scientifique
Potassium in Agriculture
Research on potassium in agriculture underscores its critical role in plant physiology and nutrition, including its contribution to stress tolerance in plants. Potassium is pivotal in numerous plant physiological processes, such as stomatal regulation and photosynthesis, and offers resilience against biotic and abiotic stresses, including diseases, pests, and environmental stresses like drought and salinity. Future research is directed towards understanding potassium's molecular role in plant stress situations and optimizing its application in agriculture for improved crop quality and yield (Römheld & Kirkby, 2010).
Potassium Ion Batteries
Several studies have explored potassium compounds as promising materials for potassium-ion batteries, highlighting their potential in energy storage technologies. For example, potassium tetratitanate (K2Ti4O9) and potassium perylene-tetracarboxylate have been studied for their use as anode materials, showing promising discharge capacities and stability over numerous cycles, which opens new avenues for the development of efficient and sustainable potassium-ion batteries (Kishore et al., 2016); (Wang et al., 2019).
Potassium in Plant Stress Tolerance
Potassium is a vital regulator of plant responses and tolerance to abiotic stresses. It plays a significant role in the regulation of stomatal opening, osmotic balance, and activation of antioxidant defense under various environmental conditions. This essential nutrient helps plants adapt to and survive under stress conditions, making it a key element in enhancing agricultural resilience to climate change (Hasanuzzaman et al., 2018).
Safety And Hazards
The related compound, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II), is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications including Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Ox. Sol. 2, Repr. 1A, and STOT RE 2 .
Orientations Futures
2,2,6,6-Tetramethyl-3,5-heptanedione has been used as a CVD precursor for the manufacture of advanced dielectric and ferroelectric thin films. It shows superior chemical compatibility and improved safety in MOCVD of PNZT . This suggests potential future directions in the field of materials science and engineering.
Propriétés
Numéro CAS |
22441-14-1 |
|---|---|
Nom du produit |
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide |
Formule moléculaire |
C11H19KO2 |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
potassium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H19O2.K/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 |
Clé InChI |
DUVXSNNQWZFKOY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |
SMILES canonique |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |
Autres numéros CAS |
22441-14-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



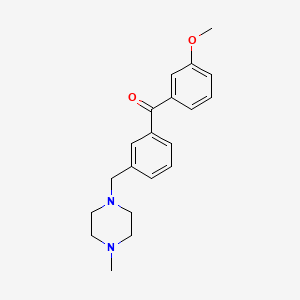

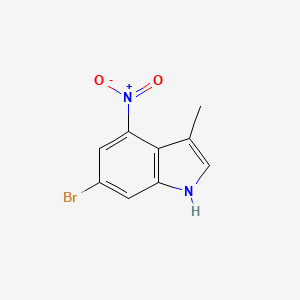

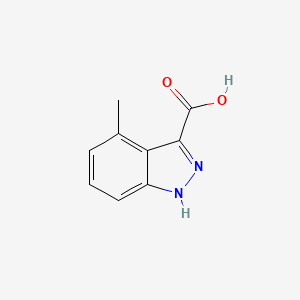

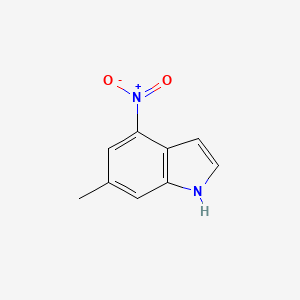
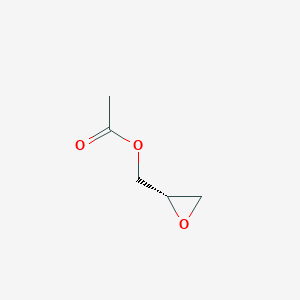
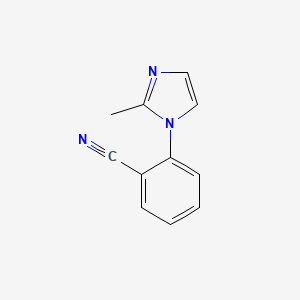
![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)
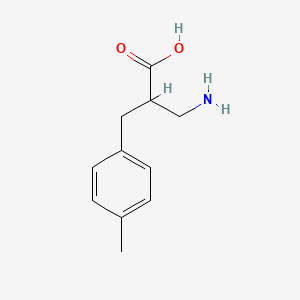
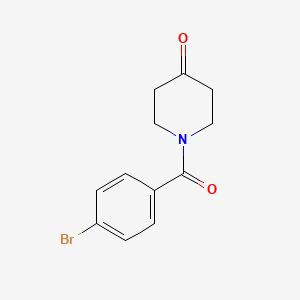

![Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1604317.png)